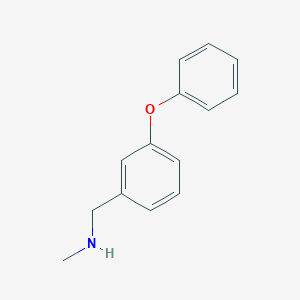
Bis(di-n-butyl(4-aminosalicylate)tin)oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(di-n-butyl(4-aminosalicylate)tin)oxide, also known as DBASO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBASO is a tin-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of Bis(di-n-butyl(4-aminosalicylate)tin)oxide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the activity of proteasomes, which are proteins involved in the degradation of damaged or misfolded proteins.
生化学的および生理学的効果
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can induce apoptosis, which is programmed cell death, in cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In vivo studies have shown that Bis(di-n-butyl(4-aminosalicylate)tin)oxide can reduce the growth of tumors in mice.
実験室実験の利点と制限
One of the advantages of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its high purity, which allows for accurate and reproducible results. Bis(di-n-butyl(4-aminosalicylate)tin)oxide is also stable under normal laboratory conditions, which makes it easy to handle. One of the limitations of using Bis(di-n-butyl(4-aminosalicylate)tin)oxide in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several future directions for the study of Bis(di-n-butyl(4-aminosalicylate)tin)oxide. One direction is to further investigate its anticancer properties and its potential as a chemotherapeutic agent. Another direction is to study its potential as an anti-inflammatory agent and its use in treating inflammatory diseases. In agriculture, future studies could focus on the development of Bis(di-n-butyl(4-aminosalicylate)tin)oxide-based fungicides that are environmentally friendly. In environmental science, future studies could focus on the use of Bis(di-n-butyl(4-aminosalicylate)tin)oxide in the remediation of contaminated soil and water.
Conclusion:
In conclusion, Bis(di-n-butyl(4-aminosalicylate)tin)oxide is a tin-based compound that has potential applications in various fields such as medicine, agriculture, and environmental science. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been synthesized using different methods, and its purity is determined using spectroscopic techniques. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown promising results in inhibiting the growth of cancer cells, controlling plant diseases, and removing heavy metals from contaminated soil and water. Further studies are needed to fully understand its mechanism of action and to explore its potential applications.
合成法
The synthesis of Bis(di-n-butyl(4-aminosalicylate)tin)oxide involves the reaction of tin(IV) oxide with di-n-butylamine and 4-aminosalicylic acid. The reaction is carried out in the presence of a solvent such as ethanol, and the product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using spectroscopic techniques such as NMR and IR.
科学的研究の応用
Bis(di-n-butyl(4-aminosalicylate)tin)oxide has shown potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. Bis(di-n-butyl(4-aminosalicylate)tin)oxide has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory bowel disease. In agriculture, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its fungicidal properties and has shown potential in controlling plant diseases. In environmental science, Bis(di-n-butyl(4-aminosalicylate)tin)oxide has been studied for its ability to remove heavy metals from contaminated soil and water.
特性
CAS番号 |
142785-14-6 |
|---|---|
製品名 |
Bis(di-n-butyl(4-aminosalicylate)tin)oxide |
分子式 |
C60H96N4O14Sn4 |
分子量 |
1572.3 g/mol |
IUPAC名 |
5-amino-2-carboxyphenolate;butane;oxygen(2-);tin(4+) |
InChI |
InChI=1S/4C7H7NO3.8C4H9.2O.4Sn/c4*8-4-1-2-5(7(10)11)6(9)3-4;8*1-3-4-2;;;;;;/h4*1-3,9H,8H2,(H,10,11);8*1,3-4H2,2H3;;;;;;/q;;;;8*-1;2*-2;4*+4/p-4 |
InChIキー |
VMMMTEQKFGICFB-UHFFFAOYSA-J |
異性体SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
正規SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].CCC[CH2-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].C1=CC(=C(C=C1N)O)C(=O)[O-].[O-2].[O-2].[Sn+4].[Sn+4].[Sn+4].[Sn+4] |
同義語 |
bis(di-n-butyl(4-aminosalicylate)tin)oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



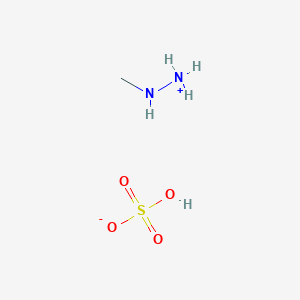
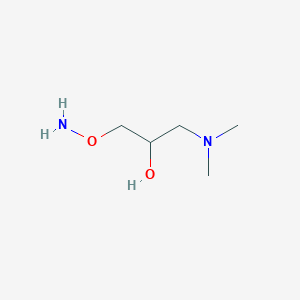
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
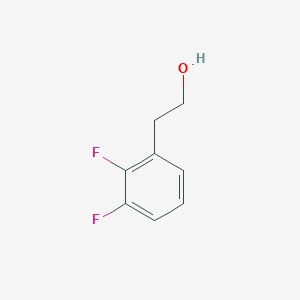
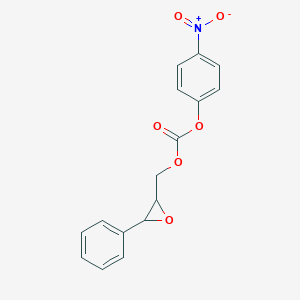
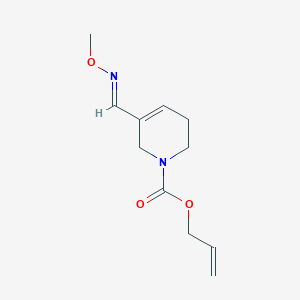
![tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate](/img/structure/B140157.png)
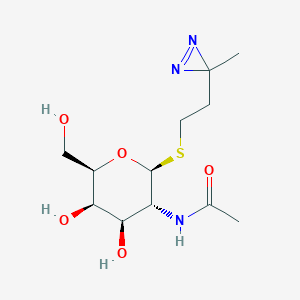
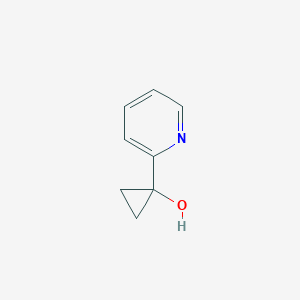
![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
